molecular formula C11H10N2O B8787682 1-Acetylindoline-2-carbonitrile CAS No. 128305-38-4

1-Acetylindoline-2-carbonitrile

Cat. No.: B8787682
CAS No.: 128305-38-4
M. Wt: 186.21 g/mol
InChI Key: NXYPOKMZHWMSMD-UHFFFAOYSA-N
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Description

1-Acetylindoline-2-carbonitrile is a substituted indoline derivative featuring an acetyl group at the 1-position and a nitrile group at the 2-position of the indoline scaffold. The acetyl group enhances solubility and modulates electronic properties, while the nitrile group contributes to reactivity in further functionalization, such as cycloadditions or nucleophilic substitutions. Synthesis routes for analogous indoline carbonitriles often involve cross-coupling reactions or cyclization strategies, as seen in indole-2-carbonitrile derivatives .

Properties

CAS No.

128305-38-4

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-acetyl-2,3-dihydroindole-2-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10(7-12)6-9-4-2-3-5-11(9)13/h2-5,10H,6H2,1H3

InChI Key

NXYPOKMZHWMSMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Acetylindoline-2-carbonitrile with structurally related compounds from the evidence, focusing on molecular features, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reported Activity/Application
This compound (hypothetical) C₁₁H₁₀N₂O 186.21 1-acetyl, 2-cyano Likely via cross-coupling or acetylation Not explicitly reported; inferred reactivity
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile C₁₆H₁₁BrN₂ 335.18 7-bromo, 1-methyl, 2-phenyl, 3-cyano Pd-catalyzed coupling, bromination Intermediate for kinase inhibitors
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile C₁₆H₁₀ClFN₂ 298.72 2-chlorophenyl, 6-fluoro, 3-cyano Cyclization and halogenation Structural studies for SAR analysis
3-Benzyl-1-ethyl-2-oxoindoline-3-carbonitrile C₁₈H₁₅N₂O 281.33 3-benzyl, 1-ethyl, 2-oxo, 3-cyano Alkylation and oxidation Potential CNS agent (inferred)
1H-Indole-2-carbonitrile derivatives Variable Variable 2-cyano with diverse substituents Cross-coupling (e.g., Suzuki, Sonogashira) Antioxidant, antimicrobial activities

Structural and Functional Differences

  • The nitrile at C2 offers a site for further functionalization (e.g., hydrolysis to amides) . 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile: Bromine at C7 enhances electrophilic substitution reactivity, while the phenyl group at C2 improves lipophilicity, critical for kinase inhibitor design . 1-(2-Chlorophenyl)-6-fluoro-indole-3-carbonitrile: Chlorine and fluorine substituents enhance metabolic stability and binding affinity in pharmaceutical candidates .

Research Findings and Trends

Synthetic Innovation: Cross-coupling methods dominate indole carbonitrile synthesis, but greener alternatives (e.g., photocatalysis) are emerging .

Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitriles) enhance stability, while bulky substituents (e.g., benzyl in ) improve target selectivity .

Market Trends: Indole carbonitriles are in demand for anticancer and CNS drug development, with patents highlighting derivatives like 6-amino-1H-indole-2-carbonitrile .

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